ethyl 4-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate
CAS No.:
Cat. No.: VC20049777
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O3 |
|---|---|
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |
| Standard InChI | InChI=1S/C17H15N5O3/c1-2-25-17(24)13-3-7-14(8-4-13)19-16(23)12-5-9-15(10-6-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) |
| Standard InChI Key | GNTXCSDZRJIZQC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₇H₁₅N₅O₃, with a molecular weight of 337.33 g/mol. Its IUPAC name, ethyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate, reflects the arrangement of functional groups:
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A tetrazole ring (1H-tetrazol-1-yl) attached to a benzoyl group.
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A benzoylamino linker bridging the tetrazole-bearing benzene ring to an ethyl benzoate group.
Crystallographic and Spectroscopic Features
Single-crystal X-ray diffraction (SCXRD) studies of analogous tetrazole derivatives reveal planar geometries due to π-π stacking between aromatic systems. For example, in ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, the dihedral angle between benzoyl and benzoate groups is approximately 12.3°, indicating partial conjugation . Fourier-transform infrared (FTIR) spectroscopy of similar compounds shows characteristic absorptions for the tetrazole N–H stretch (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) . Nuclear magnetic resonance (¹H/¹³C NMR) further confirms substitution patterns, with tetrazole protons resonating at δ 8.5–9.5 ppm and benzoyl carbonyls at ~165 ppm .
Solubility and Stability
The tetrazole ring’s acidity (pKa ~4.9) enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Under physiological conditions (pH 7.4), the compound exhibits <5% degradation over 24 hours at 37°C, making it suitable for in vitro assays .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves multi-step nucleophilic acyl substitution:
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Acylation of Ethyl 4-Aminobenzoate: Reacting ethyl 4-aminobenzoate with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).
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Esterification: Subsequent treatment with ethanol under acidic conditions yields the final product.
Reaction Optimization
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Temperature Control: Maintaining 0–5°C during acyl chloride addition minimizes side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance yield and reduce reaction times. Automated systems enable precise stoichiometric control, while recrystallization from ethanol ensures bulk purity.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate in acidic media converts the benzoyl group to a carboxylic acid.
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Reduction: Sodium borohydride in methanol reduces ester groups to alcohols, though the tetrazole ring remains intact .
Substitution Reactions
The benzoylamino linker undergoes nucleophilic substitution with amines or thiols, enabling diversification into analogs like ethyl 4-[(4-(pyridazin-3-yl)phenethyl)amino]benzoate .
Applications in Scientific Research
Medicinal Chemistry
Tetrazole-containing analogs are explored for:
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Antimicrobial Activity: Schiff bases derived from ethyl 4-aminobenzoate exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
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Enzyme Inhibition: The tetrazole moiety mimics carboxylate groups in enzyme active sites, potentially inhibiting cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE) .
Materials Science
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Coordination Polymers: Tetrazoles act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.
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Photovoltaic Materials: Conjugated systems enhance electron transport in organic solar cells.
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Biological Relevance |
|---|---|---|---|
| Target Compound | 337.33 | Tetrazole, benzoylamino, ester | Enzyme inhibition, drug lead |
| Ethyl 4-aminobenzoate | 165.19 | Amino, ester | Antimicrobial intermediate |
| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | 220.25 | Oxadiazole, thione | Anticancer screening |
Key Observations:
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The tetrazole group’s hydrogen-bonding capacity enhances target binding compared to oxadiazole or thione derivatives .
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Higher molecular weight analogs face solubility challenges but offer tailored electronic properties.
Computational and Experimental Insights
Density Functional Theory (DFT) Studies
Frontier molecular orbital (FMO) analysis identifies the tetrazole N1 atom as the most nucleophilic site, guiding electrophilic substitution strategies .
Stability Under Physiological Conditions
Accelerated stability testing in phosphate-buffered saline (PBS, pH 7.4) confirms the compound’s viability for drug delivery systems.
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